molecular formula C11H20F3NO2 B15260380 5-Amino-7,7-dimethyl-3-(trifluoromethyl)octanoic acid

5-Amino-7,7-dimethyl-3-(trifluoromethyl)octanoic acid

Cat. No.: B15260380
M. Wt: 255.28 g/mol
InChI Key: SJJIOMCPWZILBC-UHFFFAOYSA-N
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Description

5-Amino-7,7-dimethyl-3-(trifluoromethyl)octanoic acid is a synthetic organic compound with the molecular formula C11H20F3NO2. It is characterized by the presence of an amino group, a trifluoromethyl group, and a dimethyl-substituted octanoic acid backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-7,7-dimethyl-3-(trifluoromethyl)octanoic acid typically involves multi-step organic reactions. One common approach is the alkylation of a suitable precursor with a trifluoromethylating agent, followed by the introduction of the amino group through reductive amination or other suitable methods. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-Amino-7,7-dimethyl-3-(trifluoromethyl)octanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

5-Amino-7,7-dimethyl-3-(trifluoromethyl)octanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Amino-7,7-dimethyl-3-(trifluoromethyl)octanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-(trifluoromethyl)benzoic acid: Similar in having an amino and trifluoromethyl group but differs in the aromatic ring structure.

    2-Amino-4-(trifluoromethyl)benzoic acid: Another compound with similar functional groups but different structural arrangement.

Uniqueness

5-Amino-7,7-dimethyl-3-(trifluoromethyl)octanoic acid is unique due to its aliphatic backbone with dimethyl substitution, which imparts distinct steric and electronic properties compared to aromatic analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

Properties

Molecular Formula

C11H20F3NO2

Molecular Weight

255.28 g/mol

IUPAC Name

5-amino-7,7-dimethyl-3-(trifluoromethyl)octanoic acid

InChI

InChI=1S/C11H20F3NO2/c1-10(2,3)6-8(15)4-7(5-9(16)17)11(12,13)14/h7-8H,4-6,15H2,1-3H3,(H,16,17)

InChI Key

SJJIOMCPWZILBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(CC(CC(=O)O)C(F)(F)F)N

Origin of Product

United States

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